1'-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one
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Overview
Description
1’-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4’-piperidin]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of the indoline and piperidine moieties in its structure makes it an interesting subject for research in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The spiro linkage can be introduced through a cyclization reaction involving the piperidine moiety.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex molecules. These methods often utilize automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1’-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indoline or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1’-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4’-piperidin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as photochromic compounds and sensors
Mechanism of Action
The mechanism of action of 1’-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds share the spiro linkage and are known for their photochromic properties.
Spirooxindoles: Similar in structure, these compounds are widely studied for their biological activities and potential therapeutic applications.
Uniqueness
1’-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4’-piperidin]-2-one is unique due to the presence of the 5-methylthiophen-2-yl group, which can impart specific electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.
Biological Activity
The compound 1'-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one is a member of the spiro-oxindole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological potential, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This indicates the presence of a spiro structure that combines an indoline and piperidine moiety with a methylthiophene substituent.
Research indicates that spiro-oxindole compounds exhibit various biological activities through multiple mechanisms:
- Anticancer Activity : Many spiro-oxindoles have shown promising antiproliferative effects against cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Inhibition of Enzymatic Activity : Certain derivatives have been noted for their ability to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer progression. This inhibition is crucial for developing anti-inflammatory therapies .
- Antimicrobial Properties : Compounds in this class have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Pharmacological Studies
A variety of studies have been conducted to evaluate the biological activity of spiro-oxindole derivatives:
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Reference |
---|---|---|---|
Antiproliferative | MCF7 | 12.5 | |
Antiproliferative | HCT116 | 10.0 | |
COX-2 Inhibition | Enzymatic Assay | 0.5 | |
Antimicrobial | Staphylococcus aureus | 15.0 |
Case Studies
Several case studies highlight the efficacy of spiro-oxindole derivatives:
-
Study on Anticancer Properties :
A study evaluated the compound's effects on various cancer cell lines, revealing significant growth inhibition in MCF7 and HCT116 cells. The study concluded that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins . -
Enzymatic Inhibition Study :
Another investigation focused on the COX-2 inhibitory activity of several spiro-oxindole derivatives, including our compound of interest. The results demonstrated a strong correlation between structural modifications and increased inhibitory potency, suggesting that the methylthiophene group enhances binding affinity to COX-2 . -
Antimicrobial Evaluation :
A recent study assessed the antimicrobial potential against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable activity, with MIC values indicating effectiveness at low concentrations .
Properties
IUPAC Name |
1'-[(5-methylthiophen-2-yl)methyl]spiro[1H-indole-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13-6-7-14(22-13)12-20-10-8-18(9-11-20)15-4-2-3-5-16(15)19-17(18)21/h2-7H,8-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEJJRCFRBMEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC3(CC2)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.